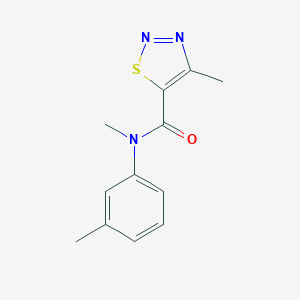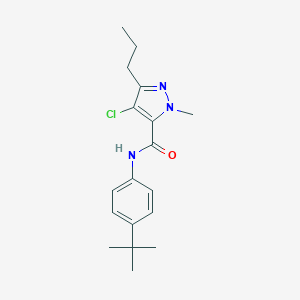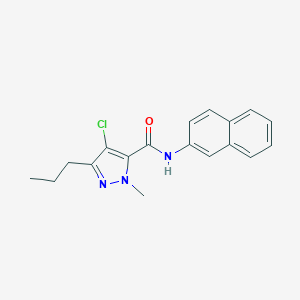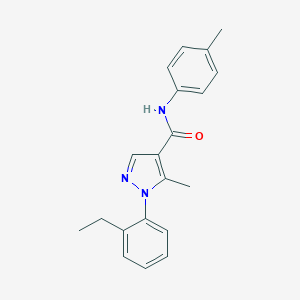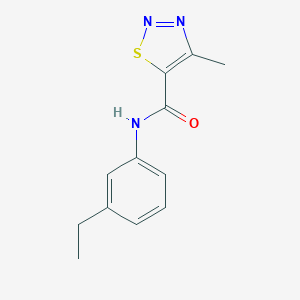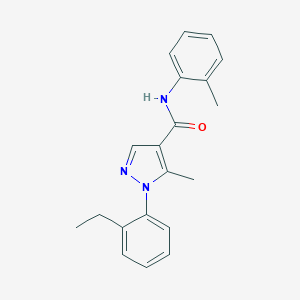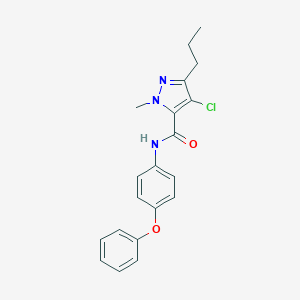
4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is involved in a variety of cellular processes, including proliferation, differentiation, and survival. In recent years, CEP-33779 has gained attention for its potential therapeutic applications in cancer and inflammation.
Mechanism of Action
4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide targets the JAK2-STAT3 signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. JAK2 is a tyrosine kinase that phosphorylates and activates STAT3, which then translocates to the nucleus and regulates the expression of target genes. Aberrant activation of this pathway has been implicated in various diseases, including cancer and inflammation.
4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide inhibits JAK2 and STAT3 phosphorylation, thereby blocking the downstream effects of this pathway. This leads to reduced cell proliferation, increased apoptosis, and decreased inflammation.
Biochemical and Physiological Effects
4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide inhibits cell proliferation and induces apoptosis. 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide also enhances the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
In animal models of inflammatory bowel disease and rheumatoid arthritis, 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide reduces inflammation and improves disease symptoms. 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide also has neuroprotective effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide has a well-defined mechanism of action, and its effects on the JAK2-STAT3 pathway have been extensively studied.
However, there are also limitations to using 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide in lab experiments. It is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide also has low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective JAK2-STAT3 inhibitors. Another area of focus is the evaluation of 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide in clinical trials for the treatment of cancer and inflammation.
4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide also has potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Future research could explore the effects of 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide in these contexts.
In conclusion, 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide is a promising small molecule inhibitor that targets the JAK2-STAT3 signaling pathway. Its potential therapeutic applications in cancer and inflammation have been extensively studied, and future research could explore its use in other diseases.
Synthesis Methods
The synthesis of 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 4-chloro-1-methylpyrazole-5-carboxylic acid with propylamine to form the corresponding amide. The amide is then reacted with 4-phenoxyaniline to yield the desired product. The synthesis of 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide has been optimized to improve yield and purity, and several synthetic routes have been reported in the literature.
Scientific Research Applications
4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. In preclinical studies, 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer models.
In addition to its anti-cancer properties, 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide has also been studied for its anti-inflammatory effects. In animal models of inflammatory bowel disease and rheumatoid arthritis, 4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and improve disease symptoms.
properties
Product Name |
4-chloro-1-methyl-N-(4-phenoxyphenyl)-3-propyl-1H-pyrazole-5-carboxamide |
|---|---|
Molecular Formula |
C20H20ClN3O2 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-chloro-2-methyl-N-(4-phenoxyphenyl)-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2/c1-3-7-17-18(21)19(24(2)23-17)20(25)22-14-10-12-16(13-11-14)26-15-8-5-4-6-9-15/h4-6,8-13H,3,7H2,1-2H3,(H,22,25) |
InChI Key |
DHOCQVQUBGOBTP-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Canonical SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



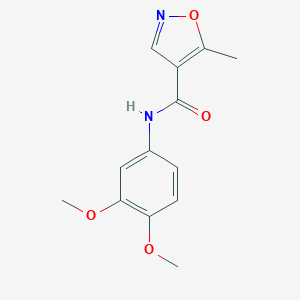
![3-(3-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286930.png)
![6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286935.png)
![6-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286939.png)
![6-(3,5-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286940.png)
![3-(3-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286941.png)
![3-(3-Fluorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286942.png)
![3-(3-Fluorophenyl)-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286943.png)
